molecular formula C18H25NO7S B8005522 N-tert-Butoxycarbonyl-cis-4-(p-Toluenesulfonyloxy)-D-Proline Methyl Ester

N-tert-Butoxycarbonyl-cis-4-(p-Toluenesulfonyloxy)-D-Proline Methyl Ester

Cat. No.: B8005522
M. Wt: 399.5 g/mol
InChI Key: UKVKNGDXVREPDE-UKRRQHHQSA-N
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Description

N-tert-Butoxycarbonyl-cis-4-(p-Toluenesulfonyloxy)-D-Proline Methyl Ester is a complex organic compound often used in synthetic organic chemistry. It is a derivative of proline, an amino acid, and contains several functional groups that make it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butoxycarbonyl-cis-4-(p-Toluenesulfonyloxy)-D-Proline Methyl Ester typically involves multiple steps:

    Protection of the amino group: The amino group of D-proline is protected using tert-butoxycarbonyl (Boc) to form N-tert-Butoxycarbonyl-D-Proline.

    Esterification: The carboxyl group of the protected proline is esterified using methanol and an acid catalyst to form N-tert-Butoxycarbonyl-D-Proline Methyl Ester.

    Sulfonylation: The hydroxyl group on the proline ring is then sulfonylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to yield this compound.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butoxycarbonyl-cis-4-(p-Toluenesulfonyloxy)-D-Proline Methyl Ester can undergo various types of reactions:

    Substitution Reactions: The p-toluenesulfonyloxy group can be substituted by nucleophiles.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Substitution: Products depend on the nucleophile used.

    Deprotection: N-tert-Butoxycarbonyl-cis-4-hydroxy-D-Proline Methyl Ester.

    Hydrolysis: N-tert-Butoxycarbonyl-cis-4-(p-Toluenesulfonyloxy)-D-Proline.

Scientific Research Applications

N-tert-Butoxycarbonyl-cis-4-(p-Toluenesulfonyloxy)-D-Proline Methyl Ester is used in various fields:

    Chemistry: As an intermediate in the synthesis of complex molecules.

    Biology: In the study of enzyme mechanisms and protein synthesis.

    Industry: Used in the production of fine chemicals and advanced materials.

Mechanism of Action

The compound’s effects are primarily due to its functional groups:

    Boc Group: Protects the amino group, preventing unwanted reactions.

    p-Toluenesulfonyloxy Group: Acts as a good leaving group in substitution reactions.

    Methyl Ester: Can be hydrolyzed to reveal the carboxylic acid, which can participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butoxycarbonyl-D-Proline Methyl Ester: Lacks the p-toluenesulfonyloxy group.

    N-tert-Butoxycarbonyl-cis-4-hydroxy-D-Proline Methyl Ester: Hydroxy group instead of p-toluenesulfonyloxy.

    N-tert-Butoxycarbonyl-cis-4-(p-Toluenesulfonyloxy)-L-Proline Methyl Ester: L-isomer instead of D-isomer.

Uniqueness

N-tert-Butoxycarbonyl-cis-4-(p-Toluenesulfonyloxy)-D-Proline Methyl Ester is unique due to its combination of functional groups, making it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R,4R)-4-(4-methylphenyl)sulfonyloxypyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO7S/c1-12-6-8-14(9-7-12)27(22,23)26-13-10-15(16(20)24-5)19(11-13)17(21)25-18(2,3)4/h6-9,13,15H,10-11H2,1-5H3/t13-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVKNGDXVREPDE-UKRRQHHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2C[C@@H](N(C2)C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of trans-N-Boc-4-hydroxy-L-proline methyl ester (7) in pyridine and dry DCM at 0° C. is added 4-methyl-benzenesulfonyl chloride. After adding, the mixture is refluxed overnight. The solvent is evaporated and then the residue is dissolved in CH2Cl2. After removal of solvent, the crude 4-(toluene-4-sulfonyloxy)-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester is obtained, which is used in the following reaction without further purification. To a solution of 4-(toluene-4-sulfonyloxy)-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester thus obtained above in dry DMF is added NaN3 in one portion, and the reaction mixture is stirred at about 50° C. for 5 h. The resulting mixture is purified to give 4-azido-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester (8).
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Synthesis routes and methods II

Procedure details

To a solution of trans-N-Boc-4-hydroxy-L-proline methyl ester (45 g, 0.183 mol) in pyridine (140 ml) and dry DCM (140 ml) at 0° C. was added dropwise 4-methyl-benzenesulfonyl chloride (41.9 g, 0.22 mol). After adding, the mixture was refluxed overnight. The solvent was evaporated and then the residue was dissolved in CH2Cl2 (140 ml). The organic phase was washed with water (150 ml), brine (140 mL), and dried over sodium sulphate. After removal of solvent, the crude 4-(toluene-4-sulfonyloxy)-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester 73.2 g (92%) was obtained as yellow oil, which was used in the following reaction without further purification.
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